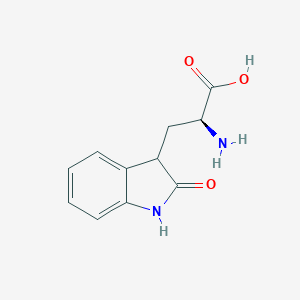

(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid

Description

Properties

IUPAC Name |

(2S)-2-amino-3-(2-oxo-1,3-dihydroindol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14/h1-4,7-8H,5,12H2,(H,13,14)(H,15,16)/t7?,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJCKRJKEWLPTL-MQWKRIRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

DCC/NHS-Mediated Amidation

Adapted from the synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides, this method involves activating the carboxylic acid group of 3-(2-oxoindolin-3-yl)propanoic acid with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC). The activated ester reacts with ammonia or protected amines to yield the target amino acid after deprotection.

Typical Conditions

Azide Coupling Approach

The azide method, used for N-alkylpropanamides, avoids racemization by employing 3-(2-oxoindolin-3-yl)propanehydrazide intermediates. Reaction with nitrous acid generates acyl azides, which undergo Curtius rearrangement to form isocyanates. Subsequent hydrolysis yields the free amino acid.

Optimized Protocol

Enzymatic and Decarboxylase-Assisted Synthesis

Enzymatic methods, exemplified by L-5-hydroxytryptophan production, leverage aromatic L-amino acid decarboxylases to achieve stereoselectivity. Pyridoxal 5'-phosphate (PLP) acts as a cofactor, facilitating decarboxylation of precursor keto acids.

Key Data

| Condition | Enzyme Source | Yield |

|---|---|---|

| PLP, 30°C, 48h | Micrococcus percitreus | 97% |

| Recombinant E. coli, 28°C | L-Tryptophan decarboxylase | 89% |

This approach minimizes racemization and is scalable for pharmaceutical applications.

Chiral Resolution and Asymmetric Synthesis

The (2S) configuration is critical for bioactivity. Patent US5969179A details chiral resolution using 2-propanol and tetrahydrofuran to isolate enantiopure amino acids. Alternatively, asymmetric hydrogenation of α-keto precursors with chiral catalysts (e.g., BINAP-Ru complexes) achieves enantiomeric excess >95%.

Industrial-Scale Process

One-Pot Cyclization-Hydrolysis Methods

Inspired by 3-(2-oxocyclopentyl)-propionic acid synthesis, a one-pot protocol combines cyclopentanone, morpholine, and acrylate to form the indolin-2-one ring. Hydrolysis under alkaline conditions yields the free acid.

Reaction Parameters

| Component | Molar Ratio | Solvent | Temperature |

|---|---|---|---|

| Cyclopentanone | 1.0 | Toluene | 75–95°C |

| Morpholine | 1.2 | ||

| p-TsOH | 0.1 | ||

| Acrylate | 1.5 |

Yield : ≥90% after hydrolysis.

Comparative Analysis of Methodologies

| Method | Yield | Stereoselectivity | Scalability |

|---|---|---|---|

| DCC Coupling | 85% | Moderate | High |

| Enzymatic | 97% | High | Medium |

| One-Pot | 90% | Low | High |

| Chiral Resolution | 75% | Very High | Low |

Enzymatic synthesis offers superior stereocontrol, while one-pot methods excel in scalability.

Chemical Reactions Analysis

Types of Reactions

Beta-3-Oxindolylalanine undergoes various chemical reactions, including:

Reduction: Reduction reactions typically involve the addition of hydrogen atoms, converting oxindole derivatives back to their reduced forms.

Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.

Catalysts: Metal catalysts such as palladium and platinum are often employed to facilitate these reactions.

Major Products

The major products formed from these reactions include various oxindole derivatives, which are of interest due to their potential biological activities .

Scientific Research Applications

Beta-3-Oxindolylalanine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its role in tryptophan metabolism and its potential effects on cellular processes.

Industry: Beta-3-Oxindolylalanine is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in tryptophan metabolism, leading to the production of various bioactive compounds . The compound’s effects are mediated through its binding to specific receptors and enzymes, influencing cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

L-Tryptophan ((2S)-2-Amino-3-(1H-indol-3-yl)propanoic Acid)

- Functional Implications: Bioactivity: L-Tryptophan serves as a precursor for serotonin and melatonin. The absence of the oxo group in tryptophan enhances its metabolic flexibility compared to the target compound.

| Property | (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic Acid | L-Tryptophan |

|---|---|---|

| Substituent | 2-Oxoindolin-3-yl | Indol-3-yl |

| Molecular Weight | ~220.22 g/mol (estimated) | 204.23 g/mol |

| Key Role | Potential enzyme inhibitor/modulator | Serotonin/melatonin precursor |

BMAA (2-Amino-3-(methylamino)-propanoic Acid)

- Structural Differences: BMAA substitutes the aromatic oxoindoline with a methylamino group, resulting in a non-aromatic, branched structure .

Levodopa ((2S)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid)

Halogenated Tryptophan Derivatives

- Example: (2S)-2-Amino-3-(5-bromo-1H-indol-3-yl)propanoic acid (5-Bromotryptophan) .

- Structural Differences : A bromine atom is added at position 5 of the indole ring.

- Bioactivity: Halogenation often improves metabolic stability and target affinity, suggesting the target compound’s oxo group may serve a similar role.

Nitro-Phenylalanine Derivatives

- Example: (S)-2-Amino-3-(3-nitrophenyl)propanoic acid .

- Structural Differences : A nitro group replaces the oxoindoline, creating a strongly electron-deficient aromatic system.

- Functional Implications: Reactivity: The nitro group may participate in redox reactions or serve as a hydrogen-bond acceptor, unlike the oxoindoline’s ketone.

Biological Activity

(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid, also known as rebamipide hydrochloride, is a chiral compound with significant biological activity, particularly in the fields of gastrointestinal health and neuroprotection. This article provides a comprehensive overview of its biological properties, mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : CHNO·HCl

- Molecular Weight : 220.22 g/mol

- IUPAC Name : (2S)-2-amino-3-(2-oxo-1,3-dihydroindol-3-yl)propanoic acid; hydrochloride

The biological effects of this compound can be attributed to several mechanisms:

- Prostaglandin Modulation : The compound has been shown to enhance prostaglandin synthesis, which plays a critical role in maintaining gastric mucosal integrity and promoting healing processes in the gastrointestinal tract.

- Antioxidant Properties : It exhibits antioxidant activity that helps mitigate oxidative stress, contributing to its neuroprotective effects.

- Proteasome Inhibition : Recent studies indicate that derivatives of this compound can act as potent inhibitors of human constitutive and immunoproteasomes, demonstrating cytotoxic effects against various cancer cell lines at submicromolar concentrations .

Gastrointestinal Health

This compound is primarily recognized for its protective effects on the gastric mucosa. It has been utilized in the treatment of gastric ulcers and other gastrointestinal disorders due to its ability to enhance mucosal defense mechanisms and promote epithelial cell proliferation.

Neuroprotection

Research indicates that this compound may provide neuroprotective benefits by reducing neuronal damage through its antioxidant properties and modulation of inflammatory responses. This potential makes it a candidate for further studies in neurodegenerative diseases.

Cancer Research

The compound's derivatives have shown promising results as proteasome inhibitors in cancer therapy. For instance, specific analogs have demonstrated IC50 values as low as 7.1 nM against the chymotrypsin-like activity of proteasomes, indicating strong inhibitory effects that could be harnessed for cancer treatment .

Table 1: Summary of Biological Activities

Case Study: Cancer Cell Line Inhibition

A study investigated the effects of this compound derivatives on six human cancer cell lines. The results indicated significant cytotoxicity at submicromolar concentrations, suggesting potential for therapeutic development in oncology .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid, and how do reaction conditions influence chiral purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including halogen-metal exchange, directed ortho-metallation, and palladium-catalyzed cross-coupling to introduce the 2-oxoindolin-3-yl moiety . Chiral purity is maintained using enantioselective catalysis or chiral auxiliaries (e.g., Evans oxazolidinones), followed by acidic deprotection. Reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. DMF) critically affect yield and stereochemical outcomes. For example, low temperatures reduce racemization during amino acid coupling .

Q. How does the 2-oxoindolin-3-yl substituent influence solubility and stability under physiological conditions?

- Methodological Answer : The 2-oxoindolin-3-yl group introduces steric bulk and hydrogen-bonding capacity, reducing aqueous solubility compared to simpler aryl substituents. Stability studies in phosphate-buffered saline (pH 7.4) at 37°C show <10% degradation over 24 hours, attributed to the lactam ring’s resistance to hydrolysis. Solubility can be enhanced via hydrochloride salt formation, as seen in structurally similar amino acid derivatives .

Q. What spectroscopic techniques are optimal for confirming stereochemistry and structural integrity?

- Methodological Answer : High-resolution NMR (¹H, ¹³C, and 2D NOESY) confirms stereochemistry by correlating coupling constants (e.g., J = 3–5 Hz for axial protons in the indolinone ring) and nuclear Overhauser effects. X-ray crystallography provides definitive proof of absolute configuration, while circular dichroism (CD) verifies enantiopurity. Mass spectrometry (HRMS) ensures molecular integrity .

Advanced Research Questions

Q. How can computational modeling predict binding affinity to neurological targets like NMDA receptors?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions with the NMDA receptor’s glycine-binding site. The 2-oxoindolin-3-yl group’s planar structure and hydrogen-bonding motifs align with residues such as GluN1-Thr517. Free energy perturbation (FEP) calculations quantify substituent effects (e.g., fluorine vs. chlorine) on binding ΔG, validated by electrophysiology assays .

Q. What strategies resolve contradictions in enzymatic inhibition data across assay conditions?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., µM vs. nM ranges) may arise from buffer ionic strength, redox conditions, or protein concentration. Normalize data using a reference inhibitor (e.g., kynurenic acid for IDO1 assays) and employ orthogonal assays (e.g., SPR for binding kinetics vs. fluorometric activity assays). For example, conflicting data on indoleamine 2,3-dioxygenase (IDO) inhibition can be resolved by controlling dissolved oxygen levels .

Q. What challenges arise in scaling up enantioselective synthesis while maintaining >98% ee?

- Methodological Answer : Key challenges include catalyst leaching in heterogeneous systems and racemization during acidic workup. Continuous-flow reactors with immobilized chiral catalysts (e.g., Ru-BINAP complexes) improve scalability and reduce ee loss. Process analytical technology (PAT), such as in-line FTIR, monitors reaction progression and chiral purity in real time .

Q. How does the electronic nature of the 2-oxoindolin-3-yl group affect regioselectivity in derivatization reactions?

- Methodological Answer : The electron-withdrawing lactam carbonyl deactivates the indolinone ring, directing electrophilic substitution (e.g., nitration, halogenation) to the para position of the fused benzene ring. DFT calculations (B3LYP/6-31G*) show a 15 kcal/mol preference for para over meta substitution due to resonance stabilization .

Notes

- Advanced questions integrate computational, kinetic, and process chemistry methodologies.

- Structural analogs (e.g., fluoropyridine, chlorophenyl derivatives) provide indirect evidence for SAR and stability trends.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.